N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide
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Overview
Description
Novel antagonist of Gli-SUFU; High Quality Biochemicals for Research Uses
Scientific Research Applications
Capillary Electrophoresis of Related Substances : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide. This method is valuable for quality control in pharmaceuticals (Ye et al., 2012).
Cholinesterase and Aβ-Aggregation Inhibitors : Research into 2,4-disubstituted pyrimidines, which include derivatives of N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, has shown potential in the treatment of Alzheimer's Disease. These compounds inhibit cholinesterase and amyloid-β (Aβ) aggregation, key factors in Alzheimer's pathology (Mohamed et al., 2011).
Histone Deacetylase Inhibition : A compound structurally related to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, named MGCD0103, was found to be a selective histone deacetylase inhibitor. This compound has demonstrated potential in blocking cancer cell proliferation and is under clinical trials as an anticancer drug (Zhou et al., 2008).
KCNQ2/Q3 Potassium Channel Openers : Studies on N-pyridyl benzamide and pyrimidine derivatives have led to the discovery of compounds that activate KCNQ2/Q3 potassium channels. These findings are significant in the treatment of epilepsy and pain (Amato et al., 2011).
Metabolism of Flumatinib : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, which shares structural similarities with N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, provides insights into its pharmacokinetics in chronic myelogenous leukemia patients. This study is crucial for understanding the drug's effectiveness and safety (Gong et al., 2010).
Antibacterial and Cytotoxic Activity : Derivatives of 6-oxopyrimidin-1(6H)-yl benzamide, closely related to the compound , have been synthesized and shown to possess considerable antibacterial and cytotoxic activities (Devarasetty et al., 2016).
Pyrimidine Derivatives in Heterocyclic Chemistry : The study of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines and related pyrimidine derivatives plays a significant role in heterocyclic chemistry, contributing to the development of new compounds with potential applications (Okuda et al., 2012).
Antibacterial and Antioxidant Activities : Synthesis of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine demonstrated mild to moderate antibacterial and antioxidant activities, highlighting the therapeutic potential of pyrimidine derivatives (Maheswaran et al., 2012).
properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWAUKDDNKSIJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.